molecular formula C15H19N3O3S B2885769 azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone CAS No. 1474056-81-9

azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone

Cat. No.: B2885769
CAS No.: 1474056-81-9
M. Wt: 321.4
InChI Key: JPZVFGASEDAMET-UHFFFAOYSA-N
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Description

Azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone is a chemical compound with the molecular formula C15H19N3O3S . It has a molecular weight of 321.39 .

Scientific Research Applications

Analysis of Azepane Isomers

A study by Nakajima et al. (2012) identified new compounds in commercial products through a survey of unregulated drugs, including azepane isomers of AM-2233 and AM-1220. This research highlights the chemical analysis and identification of novel substances using advanced spectroscopic methods, emphasizing the diversity of azepane derivatives in forensic toxicology Nakajima et al., 2012.

Photochemistry of Benzofurazan

Georgarakis et al. (1971) explored the photochemistry of benzofurazan, leading to the formation of azepine derivatives. The study provides insights into the reactivity of benzofurazan under irradiation, showcasing the pathways to azepine derivatives through photochemical reactions Georgarakis et al., 1971.

Optimization of Azepane Derivatives as PKB Inhibitors

Breitenlechner et al. (2004) focused on the structure-based optimization of azepane derivatives for inhibiting protein kinase B (PKB-alpha), crucial for developing therapeutic agents. The study underscores the significance of molecular modeling and crystallographic analysis in drug discovery, particularly in designing plasma-stable and highly active inhibitors Breitenlechner et al., 2004.

Multitargeted-Directed Ligands for Alzheimer’s Disease

Hafez et al. (2023) introduced benzothiazole-based derivatives as multitargeted-directed ligands (MTDLs) for Alzheimer’s disease treatment. This study exemplifies the application of azepane-containing compounds in addressing complex neurodegenerative diseases by targeting multiple biological pathways Hafez et al., 2023.

Antitubercular Activity of Benzothiazinone Derivatives

Richter et al. (2022) conducted a structural study on BTZ043, a benzothiazinone derivative with promising antitubercular properties. The research highlights the importance of detailed structural analysis, including X-ray and NMR studies, in understanding the activity and potential of novel therapeutic agents Richter et al., 2022.

Properties

IUPAC Name

azepan-1-yl-(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-6-7-13-12(10-11)16-17-14(22(13,20)21)15(19)18-8-4-2-3-5-9-18/h6-7,10,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVFGASEDAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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